5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a hydroxymethyl group at the 5-position and a thioxo group at the 2-position
Mechanism of Action
Target of Action
It is structurally similar to 5-hydroxymethylfurfural , which has been shown to interact with various biological targets .
Mode of Action
Based on its structural similarity to 5-hydroxymethylfurfural , it may interact with its targets through similar mechanisms, such as binding to active sites or modulating enzymatic activity .
Biochemical Pathways
It is known that 5-hydroxymethylfurfural, a structurally similar compound, is involved in various biochemical pathways .
Pharmacokinetics
5-hydroxymethylfurfural, a structurally similar compound, is known to be highly soluble in both water and organic solvents .
Result of Action
It is known that 5-hydroxymethylfurfural, a structurally similar compound, can produce various furan-based primary, secondary, and tertiary amines .
Action Environment
It is known that the production of 5-hydroxymethylfurfural, a structurally similar compound, can be influenced by various factors, including the presence of high-boiling solvents like dimethyl sulfoxide (dmso) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of thiourea with an aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.
2-Thioxo-4(1H)-pyrimidinone: A compound with a similar thioxo group but lacking the hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the hydroxymethyl and thioxo groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMAXDCIDVNRHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371458 |
Source
|
Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93185-31-0 |
Source
|
Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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